N-(2,4-dimethylpentan-3-yl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-(2,4-dimethylpentan-3-yl)-2,4,6-trimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This specific compound is characterized by its unique structural features, which include a sulfonamide group attached to a trimethylbenzene ring and a dimethylpentyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylpentan-3-yl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2,4-dimethylpentan-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring reaction parameters, such as temperature and pH, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dimethylpentan-3-yl)-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-dimethylpentan-3-yl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential use in developing new therapeutic agents for treating infections.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylpentan-3-yl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with bacterial enzymes, particularly those involved in folic acid synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
- N-(2,4-dimethylpentan-3-yl)-methylbenzamide
- 2-chloro-N-(2,4-dimethylpentan-3-yl)benzamide
- 2-iodo-N-(2,4-dimethylpentan-3-yl)benzamide
Comparison: N-(2,4-dimethylpentan-3-yl)-2,4,6-trimethylbenzenesulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced antimicrobial activity and stability under various conditions .
Properties
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2S/c1-10(2)15(11(3)4)17-20(18,19)16-13(6)8-12(5)9-14(16)7/h8-11,15,17H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMHHISYTPYSAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C(C)C)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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